Acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester
CAS No.: 81717-16-0
Cat. No.: VC17092062
Molecular Formula: C12H13N3O8S
Molecular Weight: 359.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81717-16-0 |
|---|---|
| Molecular Formula | C12H13N3O8S |
| Molecular Weight | 359.31 g/mol |
| IUPAC Name | ethyl 2-[4-[[2-(hydroxyamino)-2-oxoacetyl]sulfamoyl]anilino]-2-oxoacetate |
| Standard InChI | InChI=1S/C12H13N3O8S/c1-2-23-12(19)11(18)13-7-3-5-8(6-4-7)24(21,22)15-10(17)9(16)14-20/h3-6,20H,2H2,1H3,(H,13,18)(H,14,16)(H,15,17) |
| Standard InChI Key | PNUVRXHRNGVHAK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NO |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is ethyl 2-[4-[[2-(hydroxyamino)-2-oxoacetyl]sulfamoyl]anilino]-2-oxoacetate, reflecting its esterified acetic acid backbone, sulfonamide linkage, and hydroxamic acid substituent. Its molecular formula is C₁₂H₁₃N₃O₈S, with a molecular weight of 359.31 g/mol. A structurally related variant lacking the hydroxyamino group (CAS No. 81717-15-9) has the formula C₁₂H₁₃N₃O₇S and a molecular weight of 343.31 g/mol , underscoring the impact of functional group modifications on molecular mass.
Structural Features and Tautomerism
The compound’s structure includes:
-
An ethyl ester group (–COOCH₂CH₃) at the terminal acetic acid moiety.
-
A sulfonamide bridge (–SO₂NH–) connecting the phenyl ring to the hydroxamic acid group.
-
A hydroxamic acid substituent (–NH–O–C(=O)–) capable of tautomerism between hydroxylamine and oxime forms (Figure 1) .
Quantum chemical calculations reveal that the hydroxylamine tautomer dominates in polar solvents due to intramolecular hydrogen bonding between the sulfonate oxygen and the NH group . In contrast, the oxime form is stabilized in nonpolar environments .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 81717-16-0 | |
| IUPAC Name | Ethyl 2-[4-[[2-(hydroxyamino)-2-oxoacetyl]sulfamoyl]anilino]-2-oxoacetate | |
| SMILES Notation | CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NO | |
| InChI Key | PNUVRXHRNGVHAK-UHFFFAOYSA-N |
Synthesis and Manufacturing
Fischer Esterification Pathway
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to its hydrophobic ethyl ester group. Stability studies indicate decomposition above 150°C, with the hydroxamic acid moiety prone to hydrolysis under strongly acidic or basic conditions .
Spectroscopic Data
-
IR Spectroscopy: Strong absorptions at 1740 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), and 1340 cm⁻¹ (S=O sulfonamide) .
-
NMR (¹H): δ 1.25 (t, 3H, CH₂CH₃), δ 4.20 (q, 2H, OCH₂), δ 7.80 (d, 2H, aryl-H) .
Reactivity and Functional Transformations
Electrophilic Amination
The sulfonamide group participates in tandem nucleophilic addition-electrophilic amination reactions, enabling the synthesis of fused heterocycles like imidazolidinones and pyrimidinones . For example:
Oxime-Triggered Cyclization
Under basic conditions, the hydroxamic acid group facilitates 5-endo-trig cyclization, producing bioactive oxaziridine derivatives .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
The compound serves as a precursor to protease inhibitors and antimicrobial agents, leveraging its sulfonamide moiety for target binding. Recent studies highlight its utility in synthesizing kinase inhibitors for oncology applications .
Bioconjugation and Prodrug Design
Its ester group enables enzymatic hydrolysis in vivo, making it a candidate for prodrug formulations to enhance drug solubility and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume